1-Isopropyl-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKYQUHXQAVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215574 | |
| Record name | o-Nitrocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-72-3 | |
| Record name | 1-(1-Methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrocumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-NITROCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering of 1 Isopropyl 2 Nitrobenzene
Advanced Synthetic Strategies and Novel Approaches
The traditional synthesis of 1-isopropyl-2-nitrobenzene via the nitration of cumene (B47948) (isopropylbenzene) using a mixture of concentrated nitric and sulfuric acids is effective but fraught with challenges. iitm.ac.inijcrt.org These challenges include the use of highly corrosive acids, the generation of significant acid waste, and often a lack of high regioselectivity, leading to mixtures of ortho, meta, and para isomers. iitm.ac.inijcrt.org Modern synthetic chemistry has focused on developing advanced strategies that are not only more efficient and selective but also align with the principles of green chemistry. These novel approaches primarily revolve around the design of sophisticated catalytic systems and the optimization of reaction conditions to minimize environmental impact.
Catalytic Systems in Isopropylnitrobenzene Synthesis
The move away from conventional homogeneous acid catalysis has spurred research into heterogeneous catalytic systems that offer easier separation, potential for recycling, and improved control over product distribution. Solid acid catalysts have emerged as a promising alternative to sulfuric acid for the nitration of aromatic compounds.
Research has demonstrated the utility of various solid acid catalysts, including zeolites and metal oxides supported on silica (B1680970), for the nitration of cumene. ncl.res.inresearchgate.net For instance, a study on the regioselective nitration of cumene utilized a series of molybdenum trioxide/silica (MoO₃/SiO₂) solid acid catalysts. iitm.ac.inresearchgate.netiitm.ac.in These catalysts were prepared using a sol-gel technique and tested for their efficacy in the liquid-phase nitration of cumene using 70% nitric acid, completely avoiding the use of sulfuric acid. iitm.ac.inresearchgate.net
The effectiveness of the MoO₃/SiO₂ catalyst was found to be dependent on the loading of MoO₃ and the reaction conditions. The study revealed that a 15 mol% loading of MoO₃ on silica provided a balance of surface area and acidity, leading to significant conversion and selectivity. scribd.com Key findings from the research on MoO₃/SiO₂ catalysts for cumene nitration are summarized in the table below.
| Catalyst (mol% MoO₃) | Surface Area (m²/g) | Acidity (mmol NH₃/g) | Cumene Conversion (%) | 2-Nitro-cumene Selectivity (%) | 4-Nitro-cumene Selectivity (%) |
|---|---|---|---|---|---|
| 5% | 345 | 0.3121 | 54.3 | Not specified | Not specified |
| 10% | 305 | 0.4103 | 58.4 | Not specified | Not specified |
| 15% | 275 | 0.5103 | 62.0 | ~28 | 68.0 |
| 20% | 155 | 0.4863 | 55.0 | Not specified | Not specified |
While this particular study focused on maximizing the yield of the para-isomer (4-nitrocumene), the results demonstrate the principle of using solid acid catalysts to achieve high conversion rates. iitm.ac.iniitm.ac.in The regioselectivity towards the ortho-isomer (this compound) is influenced by steric hindrance from the bulky isopropyl group and can be tuned by controlling reaction parameters like temperature. Other solid acid catalysts like zeolites (e.g., H-beta) and clays (B1170129) (e.g., montmorillonite) have also been investigated for aromatic nitration, offering the potential for enhanced regioselectivity due to their defined pore structures. researchgate.netacs.org
Green Chemistry Principles in Reaction Design and Optimization
The development of advanced synthetic methods for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental and economic impacts of chemical processes. researchgate.netrsc.org
Catalyst Reusability and Waste Reduction: A significant advantage of heterogeneous catalysts like MoO₃/SiO₂ is their potential for recovery and reuse. iitm.ac.inscribd.com Studies have shown that these catalysts can be filtered from the reaction mixture, dried, and reused for multiple cycles with only a marginal loss in activity and selectivity. iitm.ac.inscribd.com This recyclability drastically reduces catalyst waste and the need for corrosive acids like H₂SO₄, thereby minimizing the generation of acidic effluent, a major environmental concern in traditional nitration processes. iitm.ac.inresearchgate.net
| Recycle Number | Cumene Conversion (%) | 4-Nitrocumene Selectivity (%) |
|---|---|---|
| 0 | 62 | 68 |
| 1 | 62 | 55 |
| 2 | 60 | 52 |
| 3 | 58 | 53 |
| 4 | 57 | 50 |
| 5 | 55 | 49 |
Energy Efficiency and Alternative Energy Sources: Microwave-assisted synthesis represents another green approach that can be applied to nitration reactions. researchgate.netscirp.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and increased energy efficiency compared to conventional heating methods. researchgate.net The combination of solid acid catalysts with microwave heating, such as using sulfated natural bentonite, has been explored for the synthesis of nitroaromatics, demonstrating a synergistic effect that promotes green chemistry principles. researchgate.netoiccpress.com
Solvent-Free and Alternative Solvent Systems: The use of organic solvents contributes significantly to the environmental footprint of chemical processes. Research into solvent-free nitration conditions is an active area. scirp.orgscience.gov While the direct liquid-phase nitration of cumene without a solvent has been attempted, it was found to favor oxidation byproducts. iitm.ac.in However, for other aromatic systems, solvent-free methods, often coupled with microwave or mortar-pestle techniques, have been successful. scirp.org
Ionic liquids are also being explored as "green" solvents for nitration and other reactions. mdpi.com Their negligible vapor pressure reduces air pollution, and they can be designed to facilitate product separation and catalyst recycling. mdpi.comsci-hub.se For instance, ionic liquids have been patented for use as extraction solvents to separate para- and ortho-nitrocumene isomers, achieving high recovery rates of the desired product.
Process Intensification: The use of continuous flow reactors is a key strategy in process intensification and green engineering. For highly exothermic reactions like nitration, microreactors offer superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety compared to traditional batch reactors. nih.gov This level of control can improve selectivity and yield while minimizing the risk of runaway reactions. nih.gov
Chemical Reactivity and Transformation Pathways of 1 Isopropyl 2 Nitrobenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The existing substituents on the aromatic ring significantly influence the rate and regioselectivity of subsequent substitution reactions.
Analysis of Substituent Effects on Aromatic Reactivity
In 1-isopropyl-2-nitrobenzene, the two substituents exert opposing electronic effects. The isopropyl group is an activating group, donating electron density to the benzene ring through an inductive effect and hyperconjugation. smolecule.comlibretexts.org This increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles. libretexts.org Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. libretexts.orgmsu.edu This deactivation makes the aromatic ring less reactive towards electrophiles compared to benzene. msu.edu
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) occurs when a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the nitro group can act as a powerful activating group for nucleophilic attack. While the nitro group itself can be displaced under certain conditions, it more commonly facilitates the displacement of a leaving group at the ortho or para position. researchgate.net For this compound, a suitable leaving group would need to be introduced to the ring, for instance, a halogen at the 4 or 6 position. The nitro group would then stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. youtube.com The reaction is accelerated by electron-withdrawing groups that can stabilize the intermediate carbanion. masterorganicchemistry.com
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a common and synthetically useful transformation of nitroaromatic compounds.
Formation of Amino-substituted Derivatives and Mechanistic Studies
The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 2-isopropylaniline (B1208494). This transformation is a key step in the synthesis of various more complex molecules. Common methods for this reduction include catalytic hydrogenation and the use of chemical reductants. cnchemshop.com
Catalytic Hydrogenation: This method involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are frequently employed. cnchemshop.com
Chemical Reduction: A variety of chemical reducing agents can also effect the conversion of the nitro group to an amine. A classic and effective method is the use of a metal in acidic conditions, such as iron (Fe) powder in the presence of hydrochloric acid (HCl). google.com Other reagents like tin (Sn) in HCl can also be used. brainly.com
The mechanism of nitro group reduction is a multi-step process. orientjchem.org It is generally believed to proceed through several intermediates. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂). nih.govacs.org Under certain conditions, intermediates like nitrosobenzene (B162901) and phenylhydroxylamine can be detected. nih.govacs.org
| Reducing Agent | Catalyst/Conditions | Product | Typical Yield |
|---|---|---|---|
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | 2-Isopropylaniline | High |
| Iron (Fe) Powder | Hydrochloric Acid (HCl) | 2-Isopropylaniline | 92.3% google.com |
| Tin (Sn) | Hydrochloric Acid (HCl) | 2-Isopropylaniline | Good |
Oxidation Reactions and Characterization of Oxidative Products
The oxidation of this compound can target the isopropyl side chain. The benzene ring itself is generally resistant to oxidation due to its aromatic stability. vaia.com
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the isopropyl group. vaia.comsmolecule.com The benzylic carbon of the isopropyl group, being adjacent to the aromatic ring, is susceptible to oxidation. The expected product of vigorous oxidation of the isopropyl group would be a carboxylic acid. In this case, oxidation of the isopropyl group of this compound would lead to the formation of 2-nitrobenzoic acid.
Characterization of the oxidative products would typically involve spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) stretch and a broad hydroxyl (O-H) stretch characteristic of a carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the disappearance of the isopropyl group signals and the appearance of a carboxylic acid proton signal. Mass spectrometry would show the molecular ion peak corresponding to the mass of 2-nitrobenzoic acid. The characterization of oxidative products in biological systems often involves monitoring for specific derivatives formed from reactions with reactive oxygen species. nih.govnih.govscielo.br
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound can be a valuable tool for both analytical and synthetic purposes. For analytical applications, derivatization is often employed to enhance the detectability of a compound, for example, by introducing a chromophore or a fluorophore for spectroscopic analysis, or to improve its chromatographic behavior. msu.edu
For synthetic applications, the functional groups of this compound provide handles for further chemical modifications. The nitro group, as discussed, can be reduced to an amine, which is a versatile functional group for a wide range of reactions, including acylation, alkylation, and diazotization. The resulting 2-isopropylaniline can be a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. jmaterenvironsci.com
Chemical Derivatization for Isotopic Analysis
The use of stable isotopes as tracers is a fundamental technique in various scientific fields, including environmental science, metabolism studies, and reaction mechanism analysis. For a compound like this compound, chemical derivatization to introduce isotopic labels is a critical step for enabling its analysis by mass spectrometry-based techniques. This process involves the synthesis of the target molecule using precursors enriched with specific isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
While specific studies focusing exclusively on the isotopic derivatization of this compound are not extensively detailed in publicly available research, the principles can be derived from established methods for other nitroaromatic compounds. researchgate.netresearchgate.nettandfonline.com The primary goals of such derivatization are to create a molecule with a distinct mass signature that can be traced through a chemical or biological system and to aid in the elucidation of metabolic or degradation pathways.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound would typically involve a multi-step process starting from simple, commercially available labeled precursors. The common synthetic route to this compound involves the Friedel-Crafts alkylation of benzene to form cumene (B47948), followed by nitration. smolecule.com To introduce isotopic labels, one or more of the starting materials would be replaced with their labeled counterparts.
For instance, the synthesis of ¹³C-labeled this compound could start with a ¹³C-labeled benzene ring. Similarly, ¹⁵N-labeling would be achieved by using nitric acid enriched with ¹⁵N during the nitration step. tandfonline.com Deuterium labels can be introduced into the aromatic ring through methods like silver-catalyzed hydrogen-isotope exchange with heavy water (D₂O). researchgate.net
Table 1: Potential Synthetic Pathways for Labeled this compound
| Target Labeled Compound | Isotope | Labeled Precursor | Key Reaction Step |
| 1-Isopropyl-2-nitro-[¹⁵N]benzene | ¹⁵N | H¹⁵NO₃ | Nitration |
| This compound-[¹³C]₆ | ¹³C | Benzene-[¹³C]₆ | Friedel-Crafts Alkylation |
| 1-(Isopropyl-d₇)-2-nitrobenzene | ²H (D) | Isopropyl-d₇ bromide | Friedel-Crafts Alkylation |
| This compound-d₄ | ²H (D) | Cumene / D₂O | Catalytic H-D Exchange |
Analytical Techniques for Labeled Derivatives
Once synthesized, the isotopically labeled this compound serves as an internal standard or a tracer in analytical experiments. The primary technique for its detection and quantification is mass spectrometry, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC). nih.govmdpi.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C-IRMS) is a powerful tool for determining nitrogen isotope ratios (δ¹⁵N). researchgate.netnih.gov In a typical workflow, the derivatized nitroaromatic compound is separated by GC, combusted to convert it into simple gases (e.g., N₂), and then introduced into the IRMS to measure the isotopic ratio with high precision. nih.gov This technique has been successfully applied to determine the δ¹⁵N of nitrate (B79036) in water samples by first converting the nitrate into nitrobenzene (B124822). researchgate.net A similar principle would apply to the analysis of ¹⁵N-labeled this compound.
For compounds labeled with ¹³C or ²H, GC-Mass Spectrometry (GC-MS) is commonly used. The mass spectrometer detects the molecular ion and its fragments, and the mass shift caused by the incorporated heavier isotopes allows for differentiation from the unlabeled compound. mdpi.com
Table 2: Analytical Methods for Isotopically Labeled this compound
| Labeled Compound Type | Analytical Technique | Information Obtained |
| ¹⁵N-labeled | GC/C-IRMS | Precise δ¹⁵N isotopic signature, source tracking, degradation pathways. researchgate.netnih.gov |
| ¹³C-labeled | GC-MS | Elucidation of molecular fate, fragmentation patterns, metabolic pathways. researchgate.nettandfonline.com |
| ²H-labeled | GC-MS, LC-MS | Kinetic isotope effect studies, metabolic stability, reaction mechanisms. researchgate.netmedchemexpress.com |
The synthesis and use of isotopically labeled this compound are crucial for detailed scientific investigation. These labeled analogues are indispensable for quantitative analysis in complex matrices and for providing definitive insights into the compound's environmental fate and metabolic transformations. tandfonline.com
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Complex Molecule Synthesis
The primary role of 1-isopropyl-2-nitrobenzene is as an intermediate, where its functional groups are chemically altered to build more complex molecular architectures. The presence of the nitro and isopropyl groups on the benzene (B151609) ring imparts specific reactivity and steric properties that are leveraged in multi-step synthetic pathways.
While direct applications are limited, the true value of this compound in the pharmaceutical sector lies in its role as a precursor to 2-isopropylaniline (B1208494). guidechem.com This derivative is a key intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications. guidechem.com Isopropylaniline derivatives, for instance, have been identified as having potential uses in the development of microbiotics and HIV protease inhibitors. The synthesis pathway typically involves the catalytic reduction of the nitro group of this compound to the corresponding amine, 2-isopropylaniline, which then serves as a versatile building block for constructing active pharmaceutical ingredients (APIs).
Similar to its role in pharmaceuticals, this compound is a foundational material for the synthesis of certain agrochemicals, primarily through its conversion to 2-isopropylaniline. Both ortho and para isomers of isopropylaniline are extensively utilized in the pesticide field. This class of compounds is integral to creating active ingredients for various crop protection products, including herbicides, fungicides, and miticides. google.com
For example, anilide-based fungicides, such as Carboxin, are a well-established class of agrochemicals that function by inhibiting the succinate (B1194679) dehydrogenase (SDHI) enzyme in fungi. wikipedia.orgpublish.csiro.au While Carboxin itself is synthesized from aniline (B41778), the development of structural analogues often involves substituted anilines to modify efficacy and spectrum. wikipedia.orgpublish.csiro.au Research into fungicides like Iprovalicarb, which belongs to the amino acid amide carbamate (B1207046) class, also highlights the importance of substituted aniline moieties in designing new agrochemical agents. rsc.orgrsc.org The availability of 2-isopropylaniline from this compound provides a key starting material for the development of such novel fungicidal compounds.
The derivative of this compound, 2-isopropylaniline, is a valuable intermediate in the production of dyes and pigments. guidechem.comchemicalbull.com It serves as a primary aromatic amine for the synthesis of azo dyes, which constitute the largest single class of industrial colorants. guidechem.comnih.gov The synthesis process involves a two-step reaction:
Diazotization: 2-isopropylaniline is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt. unb.ca
Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative—to form the final azo dye with its characteristic -N=N- chromophore. unb.ca
The specific structure of the coupling agent, along with the substituents on the 2-isopropylaniline ring, determines the final color and properties of the dye, which can range from yellow and orange to red and brown. unb.ca Beyond dyes, 2-isopropylaniline is also used in the synthesis of high-performance pigments, such as perylenetetracarboxylic acid N,N'-bis-(2'-isopropylanilide), by reacting it with perylenetetracarboxylic dianhydride. prepchem.com
Interactive Table: Azo Dye Synthesis from 2-Isopropylaniline
| Step | Reaction Name | Reactants | Key Conditions | Product |
| 1 | Diazotization | 2-Isopropylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5°C, Aqueous Solution | 2-Isopropylbenzene diazonium chloride |
| 2 | Azo Coupling | 2-Isopropylbenzene diazonium chloride, Coupling Component (e.g., 2-Naphthol) | Alkaline or Mildly Acidic Conditions | Azo Dye |
Catalytic Roles in Organic Transformations
This compound itself is not typically employed as a catalyst. However, its reduction product, 2-isopropylaniline, serves as a valuable ligand or reagent in various catalytic organic transformations. guidechem.com The lone pair of electrons on the nitrogen atom of the amino group allows it to coordinate with metal centers, thereby modifying the metal's catalytic activity and selectivity.
Research has demonstrated the use of 2-isopropylaniline in the synthesis of metal complexes that exhibit catalytic properties. For example, it has been used to create colorless amine-coordinated zinc complexes. sigmaaldrich.comchemicalbook.com Furthermore, studies have explored the reactions of 2-isopropylaniline with organometallic compounds like 1,1′-bis(hydroxymethyl)ferrocene in the presence of a ruthenium catalyst, highlighting its role as a reactive component in sophisticated catalytic systems. sigmaaldrich.comchemicalbook.comfishersci.ca In these contexts, the aniline derivative acts as a building block that is incorporated into the final catalytically active species or as a ligand that modulates the behavior of the central metal catalyst.
Explorations in Functional Material Development
The development of functional materials from this compound proceeds through its conversion to 2-isopropylaniline, which can be explored as a monomer for synthesizing advanced polymers. chemscene.com Polyaniline is a well-known conducting polymer, and the synthesis of its derivatives by using substituted anilines is a common strategy to modify its properties, such as solubility, processability, and electronic characteristics. mdpi.com
The incorporation of the isopropyl group onto the aniline backbone, by polymerizing 2-isopropylaniline, could yield a substituted polyaniline with unique properties. The bulky isopropyl group would influence the polymer chain packing and morphology, which in turn affects its conductivity and solubility in organic solvents. While research specifically on poly(2-isopropylaniline) is not extensive, the principles of synthesizing N-functionalized and ring-substituted polyanilines are well-established, suggesting a clear path for the exploration of 2-isopropylaniline in the field of conducting and electroactive polymers. mdpi.comrsc.org These materials have potential applications in areas such as sensors, anti-corrosion coatings, and electronic devices. guidechem.com
Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 2 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Isopropyl-2-nitrobenzene, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and isopropyl protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the isopropyl group, along with their ortho positioning, create a complex and unique pattern in the aromatic region (typically δ 7.0-8.5 ppm). The four aromatic protons are chemically non-equivalent and would theoretically appear as four separate signals, likely multiplets, due to spin-spin coupling.
The isopropyl group protons give rise to two characteristic signals:
A septet for the single methine (-CH) proton, deshielded by the aromatic ring. This splitting pattern arises from coupling with the six equivalent methyl protons.
A doublet for the six equivalent methyl (-CH₃) protons. This signal is split into a doublet by the single methine proton.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H6) | ~ 7.8 | Doublet of doublets (dd) | 1H |
| Aromatic (H3, H4, H5) | ~ 7.3 - 7.6 | Multiplets (m) | 3H |
| Isopropyl-CH | ~ 3.2 | Septet (sept) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon atom attached to the nitro group (C2) would be significantly deshielded, appearing at a high chemical shift. The carbon attached to the isopropyl group (C1) would also be deshielded.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-NO₂) | ~ 149 |
| C1 (C-CH(CH₃)₂) | ~ 145 |
| C4, C6 | ~ 133, 129 |
| C3, C5 | ~ 125, 124 |
| Isopropyl-CH | ~ 29 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight. nist.gov
The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 165, which corresponds to the molecular formula C₉H₁₁NO₂. nist.gov The fragmentation of the energetically unstable molecular ion leads to the formation of several smaller, characteristic fragment ions. chemguide.co.uk
A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a highly stable secondary benzylic cation at m/z 150 , which is often the base peak in the spectrum. nih.gov This process is highly favored due to the stability of the resulting carbocation.
Other significant fragmentation pathways for nitroaromatic compounds include the loss of nitro-group related fragments. researchgate.net Common losses include:
Loss of a nitro radical (•NO₂), leading to a fragment at m/z 119 .
Loss of nitric oxide (•NO), resulting in a fragment at m/z 135 .
Rearrangement followed by loss of an oxygen atom to give a fragment at m/z 149 .
Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 165 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂]⁺ |
| 150 | [M - CH₃]⁺ | [C₈H₈NO₂]⁺ |
| 135 | [M - NO]⁺ | [C₉H₁₁O]⁺ |
| 119 | [M - NO₂]⁺ | [C₉H₁₁]⁺ |
Infrared (IR) Spectroscopy for Functional Group Assignment
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays characteristic bands that confirm the presence of the nitro, aromatic, and isopropyl groups. nist.gov
The most prominent features in the spectrum are the strong absorption bands associated with the nitro group:
Asymmetric N-O stretching: This appears as a strong band typically in the range of 1550-1475 cm⁻¹. orgchemboulder.com For this compound, this is observed around 1525 cm⁻¹ .
Symmetric N-O stretching: A second strong band is found in the 1360-1290 cm⁻¹ region, observed here at approximately 1350 cm⁻¹ . orgchemboulder.com
The spectrum also shows absorptions characteristic of the substituted benzene (B151609) ring and the isopropyl group:
Aromatic C-H stretching: These absorptions are typically found just above 3000 cm⁻¹, in the region of 3000-3100 cm⁻¹ . vscht.cz
Aliphatic C-H stretching: The C-H bonds of the isopropyl group show strong absorptions just below 3000 cm⁻¹, typically between 2850-2970 cm⁻¹ .
Aromatic C=C stretching: Medium to weak absorptions from the stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region.
C-H bending: Out-of-plane (oop) C-H bending vibrations for the ortho-disubstituted ring are typically observed in the 750-800 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~ 3080 | C-H Stretch | Aromatic |
| ~ 2970, 2875 | C-H Stretch | Isopropyl (Aliphatic) |
| ~ 1605, 1465 | C=C Stretch | Aromatic Ring |
| ~ 1525 | Asymmetric N-O Stretch | Nitro |
| ~ 1350 | Symmetric N-O Stretch | Nitro |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its nitroaromatic chromophore. Aromatic nitro compounds typically exhibit two main types of absorption bands:
π → π* transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and nitro group. For nitrobenzene (B124822), these transitions occur at shorter wavelengths, with a strong primary band around 260 nm. researchgate.net
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. This transition is "forbidden" and appears as a weak, broad band at longer wavelengths, often overlapping with the tail of the π → π* band, typically around 330-340 nm.
The presence of the electron-donating isopropyl group on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted nitrobenzene. researchgate.net
X-ray Crystallography of Related Crystalline Derivatives
Since this compound is a liquid at room temperature, its molecular structure cannot be determined directly by single-crystal X-ray diffraction. However, analysis of related crystalline nitroaromatic compounds can provide valuable insights into the expected solid-state conformation and intermolecular interactions.
Studies on various nitrobenzene derivatives, such as nitrotoluenes and other substituted nitrobenzenes, have been conducted. nih.govmdpi.com These studies generally reveal key structural features:
The geometry of the nitro group itself is typically planar.
The dihedral angle between the plane of the nitro group and the plane of the benzene ring can vary. Steric hindrance, as would be expected from the bulky ortho-isopropyl group in this compound, often causes the nitro group to twist out of the plane of the aromatic ring to minimize repulsive interactions.
In the solid state, the packing of such molecules is often governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions between aromatic rings. aps.org
For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide shows the nitro group to be nearly coplanar with the phenyl ring, with a small dihedral angle of 7.4°. mdpi.com This highlights how crystal packing forces and the electronic nature of other substituents influence the final conformation.
Theoretical and Computational Chemistry Studies of 1 Isopropyl 2 Nitrobenzene
Electronic Structure and Quantum Chemical Analysis
Theoretical investigations into the electronic architecture of 1-isopropyl-2-nitrobenzene are fundamental to understanding its chemical behavior. These studies typically employ a range of quantum chemical methods to elucidate both ground and excited state properties.
Ground State and Excited State Calculations
The ground state geometry of this compound is characterized by the spatial arrangement of its constituent atoms that corresponds to the minimum energy on the potential energy surface. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are utilized to optimize the molecular geometry. For nitrobenzene (B124822), the parent molecule, the nitro group is slightly twisted out of the plane of the benzene (B151609) ring. researchgate.net The presence of the bulky isopropyl group at the ortho position in this compound is expected to induce a greater dihedral angle between the nitro group and the benzene ring due to steric hindrance.
Excited state calculations are crucial for understanding the molecule's response to electromagnetic radiation and its photochemical potential. Methods like Time-Dependent DFT (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to calculate vertical excitation energies and oscillator strengths. nih.gov For nitrobenzene, the lowest energy electronic transitions are typically n → π* and π → π* in nature. researchgate.netacs.org The introduction of the electron-donating isopropyl group is anticipated to cause a slight red shift (bathochromic shift) in the absorption maxima compared to nitrobenzene.
Table 1: Calculated Vertical Excitation Energies for Nitrobenzene (as a model for this compound)
| State | Excitation Character | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₁ | n → π* | ~3.8 | ~0.02 |
| S₂ | π → π* | ~4.5 | ~0.25 |
| T₁ | n → π* | ~3.0 | 0 |
| T₂ | π → π* | ~3.5 | 0 |
Data is based on typical values for nitrobenzene and serves as an illustrative example. researchgate.netnih.gov
Molecular Orbital and Charge Distribution Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. In this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene ring, while the LUMO is anticipated to be a π*-orbital with a large coefficient on the nitro group. The electron-donating isopropyl group will raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and potentially increasing the molecule's reactivity.
Analysis of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution reveals the electron density distribution across the molecule. The nitro group, being a strong electron-withdrawing group, creates a region of positive electrostatic potential on the adjacent carbon atoms of the benzene ring and a high negative charge on the oxygen atoms. The isopropyl group, in contrast, is a weak electron-donating group. This charge distribution is critical in predicting the sites for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and transition states.
Detailed Analysis of Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The regioselectivity of EAS reactions of this compound is governed by the directing effects of the two substituents. The isopropyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. Computational studies can model the attack of an electrophile (e.g., NO₂⁺ in nitration) at various positions on the benzene ring to determine the relative activation energies for the formation of the different sigma complexes (Wheland intermediates). researchgate.netresearchgate.net Due to the strong deactivating effect of the nitro group, electrophilic attack will be directed by the isopropyl group to the positions ortho and para to it (positions 3, 5, and 1). However, steric hindrance from the adjacent isopropyl and nitro groups will likely disfavor substitution at the 1 and 3 positions, making the 5-position the most probable site for electrophilic attack.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Directing Influence | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| 3 | Ortho to Isopropyl, Meta to Nitro | High | Minor Product |
| 4 | Meta to Isopropyl, Ortho to Nitro | Moderate | Minor Product |
| 5 | Para to Isopropyl, Meta to Nitro | Low | Major Product |
Investigation of Photochemical Dynamics and Dissociation Energetics
The photochemistry of nitroaromatic compounds is a field of significant interest. nih.gov Upon absorption of UV light, this compound can be promoted to an excited electronic state. Computational studies can explore the decay pathways from these excited states, which may include internal conversion, intersystem crossing to a triplet state, or photochemical reaction. acs.org For nitrobenzene, photodissociation of the C-N bond to yield a phenyl radical and nitrogen dioxide is a known photochemical process. nih.gov The presence of the isopropyl group may influence the efficiency of these photochemical processes through both electronic and steric effects. Computational modeling can be used to calculate the bond dissociation energies (BDEs) in both the ground and excited states to assess the likelihood of such fragmentation pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. dergipark.org.trdergipark.org.tr For nitroaromatic compounds, QSAR studies have been employed to predict properties such as toxicity. trdizin.gov.tr In a QSAR study involving this compound, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.
A hypothetical QSAR model for the toxicity of nitrobenzene derivatives might take the form of a linear equation:
log(1/C) = β₀ + β₁ * E(LUMO) + β₂ * LogP + β₃ * V
Where:
log(1/C) is a measure of biological activity (e.g., the negative logarithm of the concentration required for a certain effect).
E(LUMO) is the energy of the lowest unoccupied molecular orbital.
LogP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
V is the molecular volume.
β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of molecules.
For this compound, the calculated values of these descriptors would be used to predict its activity. The presence of the isopropyl group would significantly increase its LogP and molecular volume compared to nitrobenzene, which would be factored into the QSAR prediction.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Nitrobenzene |
| Nitrogen dioxide |
Environmental Fate, Ecotoxicology, and Remediation of Isopropylnitroaromatic Compounds
Environmental Release and Distribution Pathways
The release of isopropylnitroaromatic compounds such as 1-isopropyl-2-nitrobenzene into the environment is predominantly linked to their production and industrial use. epa.gov Effluents from manufacturing plants and sites where these chemicals are used as intermediates are major sources of contamination in soil and water. asm.orgcdc.gov
Once released, the distribution of these compounds is governed by their physicochemical properties. For instance, nitrobenzene (B124822), a related compound, exhibits moderate to high mobility in soil, suggesting a potential for this compound to leach from contaminated soil into groundwater. cdc.gov While not highly volatile, transfer from surface water to the atmosphere can occur, and the compound may be washed out of the atmosphere by rain to some extent. cdc.govresearchgate.net However, these compounds are generally not expected to bioaccumulate significantly in aquatic organisms or be biomagnified through the food chain. cdc.gov
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For nitroaromatics, these mechanisms are often slow but play a role in their ultimate fate.
Photolysis and Photochemical Transformation in Environmental Media
Photolysis, or degradation by sunlight, is a significant abiotic pathway for nitroaromatic compounds. researchgate.net Studies on nitrobenzene show that it can be slowly degraded in the air and water through direct photolysis and reactions with hydroxyl radicals. cdc.govresearchgate.net The half-life for direct photolysis of nitrobenzene in water bodies is estimated to be between 2.5 and 6 days. researchgate.net
Research on the photochemistry of nitrobenzene in isopropyl alcohol, a structurally relevant medium, indicates that the process is initiated by n → π* excitation of the nitro group. acs.orgdatapdf.com This leads to the abstraction of a hydrogen atom from the solvent, forming intermediates such as phenylhydroxylamine. acs.org In the presence of air, phenylhydroxylamine can be oxidized to nitrosobenzene (B162901), and these two compounds can couple to form azoxybenzene. datapdf.com The quantum yields for these photochemical reactions are typically low, on the order of 10⁻³ to 10⁻², indicating that the process is inefficient and that most of the light energy is lost through deactivation back to the ground state. acs.orgdtic.mil It is plausible that this compound undergoes similar photochemical transformations.
Biotic Degradation Pathways
The biodegradation of nitroaromatic compounds is a critical process for their removal from contaminated environments. Microorganisms have evolved diverse strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov
Microbial Biodegradation under Aerobic and Anaerobic Conditions
The microbial breakdown of isopropylnitroaromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways differ significantly.
Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation is the reduction of the nitro group. nih.gov This process typically involves a stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). annualreviews.org This reduction can be carried out by various anaerobic bacteria, including Desulfovibrio and Clostridium species. nih.gov The resulting aminoaromatic compounds, such as the corresponding isopropyl-aminobenzene, are generally less toxic but can be persistent. Sometimes, this reduction is a detoxification mechanism for the microbes rather than a step towards mineralization. dtic.mil
Aerobic Biodegradation: Aerobic degradation pathways are more varied and can lead to the complete mineralization of the compound. dtic.mil However, the electron-withdrawing character of the nitro group makes the aromatic ring resistant to the initial oxidative attack that is common for other aromatic compounds. cswab.org Microbes have developed several strategies to overcome this:
Oxidative Removal: Dioxygenase and monooxygenase enzymes can add hydroxyl groups to the aromatic ring, which destabilizes the structure and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govannualreviews.org
Reductive Pathways: Some aerobic bacteria first reduce the nitro group to a hydroxylamino group. This intermediate then undergoes an enzyme-catalyzed rearrangement to form an aminophenol, which can be further degraded through ring-fission reactions. nih.govcswab.org This strategy is observed in the degradation of nitrobenzene. nih.gov
A sequential anaerobic-aerobic process can be highly effective, where the initial anaerobic reduction to an amine is followed by aerobic degradation of the more biodegradable aminoaromatic product. dtic.milssu.ac.ir
Identification and Characterization of Microbial Strains and Enzymes
Numerous bacterial strains capable of degrading various nitroaromatic compounds have been isolated, primarily from contaminated sites. dtic.mil While specific strains for this compound have not been documented, a variety of microbes are known to metabolize similar compounds.
| Microbial Genus | Nitroaromatic Compounds Degraded |
| Pseudomonas | Nitrobenzene, Nitrotoluenes, Nitrobenzoates nih.gov |
| Burkholderia | 3-Nitrotyrosine, Dinitrotoluenes nih.gov |
| Comamonas | Nitrobenzene, 3-Nitrotoluene nih.gov |
| Acidovorax | Dinitrotoluenes nih.gov |
| Clostridium | Trinitrotoluene (TNT), Nitrobenzoates nih.govannualreviews.org |
| Desulfovibrio | Trinitrotoluene (TNT), Dinitrophenol nih.gov |
| Nocardia | Nitrobenzoates nih.gov |
| Mycobacterium | 4-Nitrotoluene (B166481) nih.gov |
The degradation is facilitated by specific enzymes that have evolved to act on these xenobiotic compounds.
| Enzyme Class | Function in Nitroaromatic Degradation |
| Nitroreductases | Catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino groups. rsc.orgresearchgate.net |
| Dioxygenases | Incorporate two oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govannualreviews.org |
| Monooxygenases | Add a single oxygen atom to the aromatic ring, which can also precipitate the removal of the nitro group. nih.govannualreviews.org |
| Hydride Transferases | Reduce the aromatic ring by adding a hydride ion, forming a Meisenheimer complex that eliminates nitrite upon rearomatization. nih.govrsc.org |
| Mutases | Catalyze the rearrangement of hydroxylamino intermediates to aminophenols. nih.govcswab.org |
Formation and Persistence of Environmental Degradation Products
The degradation of isopropylnitroaromatic compounds leads to the formation of various intermediate products, the nature and persistence of which depend on the degradation pathway and environmental conditions.
Nitroso and Hydroxylamino Intermediates: The partial reduction of the nitro group produces nitroso and hydroxylamino aromatics. annualreviews.org These intermediates are highly reactive, electrophilic, and often more toxic and mutagenic than the parent compound. annualreviews.org Their reactivity means they are typically transient, though they can bind to cellular macromolecules or undergo further reactions. annualreviews.org
Amino Aromatic Compounds: The full reduction of the nitro group results in the corresponding aminoaromatic compound (e.g., 2-isopropylaniline (B1208494) from this compound). These amines are generally more amenable to subsequent aerobic degradation but can persist under anaerobic conditions. dtic.mil
Azoxy Compounds: Under certain conditions, particularly partial reduction in the presence of oxygen, hydroxylamino intermediates can undergo non-enzymatic condensation reactions to form stable and persistent azoxy compounds. annualreviews.org
Ring Cleavage Products: Under aerobic conditions that facilitate ring fission, the aromatic ring is broken down into smaller aliphatic acids and eventually mineralized to carbon dioxide and water. nih.gov Intermediates in this process include catechols and substituted phenols. nih.govcswab.org
The persistence of degradation products is a key factor in remediation. While the ultimate goal is complete mineralization, the formation of stable and potentially toxic intermediates like aminoaromatics or azoxy compounds can pose a continued environmental risk. annualreviews.orgssu.ac.ir
Environmental Contamination Potential and Persistence in Ecosystems
The environmental persistence of isopropylnitroaromatic compounds is a significant concern. While specific data for this compound is limited, the behavior of structurally similar compounds like nitrotoluenes can provide valuable insights. These substances are known for their resistance to natural degradation processes, leading to their accumulation in soil and water.
Nitroaromatic compounds are primarily introduced into the environment through industrial discharges and improper waste disposal. Once released, their fate is governed by a combination of physical, chemical, and biological processes. Their low water solubility and moderate to high soil sorption potential mean they tend to bind to soil particles, making them less available for microbial degradation and increasing their persistence.
The persistence of these compounds in the environment can be quantified by their half-life, which is the time it takes for half of the initial concentration to be degraded. For instance, the estimated atmospheric half-life of 2-nitrotoluene (B74249), a related compound, is approximately 23 days due to its reaction with photochemically produced hydroxyl radicals. In aquatic environments, photolysis (breakdown by light) can be a significant removal mechanism, with an estimated half-life of 25 hours for 4-nitrotoluene in a shallow, flowing river. However, in soil and sediment, where light penetration is limited, biodegradation becomes the primary, albeit slow, degradation pathway. The estimated half-life for the biodegradation of 2-nitrotoluene in soil is a lengthy 300 days, and even longer in sediment at 3014 days.
The persistence of these compounds raises concerns about their long-term impact on ecosystems and the potential for bioaccumulation in the food chain.
Remediation Strategies for Contaminated Environments
Addressing the contamination of soil and water by isopropylnitroaromatic compounds requires effective and often innovative remediation strategies. These approaches can be broadly categorized into physicochemical methods and biological treatments, with the latter gaining increasing attention for its potential sustainability and cost-effectiveness.
Bioremediation Approaches and Efficacy Studies
Bioremediation harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down or transform hazardous substances into less toxic forms. This approach is considered an environmentally friendly and sustainable alternative to traditional remediation methods.
The success of bioremediation depends on several factors, including the presence of suitable microorganisms, favorable environmental conditions (such as temperature, pH, and nutrient availability), and the bioavailability of the contaminant. Bioremediation strategies can be implemented in situ (at the contaminated site) or ex situ (where contaminated material is excavated and treated elsewhere).
Bacterial Degradation:
Numerous bacterial strains have been identified that can degrade nitroaromatic compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions, bacteria often employ dioxygenase or monooxygenase enzymes to initiate the degradation process. These enzymes incorporate oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite and subsequent ring cleavage. For example, Burkholderia cepacia and Hydrogenophaga palleronii have been shown to grow on 2,6-dinitrotoluene, converting it to 3-methyl-4-nitrocatechol through a dioxygenation reaction. Another example is the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1, which proceeds through the formation of 3-methylcatechol.
Anaerobic degradation pathways typically involve the reduction of the nitro group to an amino group, which is a crucial first step in the mineralization of many nitroaromatic compounds. This reduction is carried out by nitroreductase enzymes. While the complete mineralization of nitroaromatics by a single anaerobic strain is rare, consortia of different microorganisms can work together to achieve complete breakdown.
Fungal Degradation:
Fungi, particularly white-rot fungi, are also powerful agents in the bioremediation of nitroaromatic compounds. These fungi produce potent extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a broad substrate specificity and can degrade a wide range of persistent organic pollutants. Fungi can be used in various bioremediation setups, including composting and slurry-phase reactors, to treat contaminated soils and waters.
Phytoremediation:
Phytoremediation is a plant-based approach to remediation that can be used to clean up contaminated soil and water. Plants can take up nitroaromatic compounds from the soil and water through their root systems. Once inside the plant, these compounds can be transformed into less toxic substances through various metabolic processes, a process known as phytodegradation. Additionally, plants can stimulate microbial activity in the root zone (rhizosphere), which can enhance the biodegradation of contaminants in the soil. While research is ongoing, phytoremediation shows promise as a low-cost and aesthetically pleasing method for remediating large areas of low-level contamination.
Efficacy of Bioremediation:
The effectiveness of bioremediation can be highly variable and depends on the specific contaminants, the microbial populations present, and the site conditions. However, numerous studies have demonstrated the potential of bioremediation for the successful treatment of nitroaromatic-contaminated sites.
For example, a field-pilot treatment system for soil contaminated with nitroaromatic compounds, including dinitrotoluene, achieved a greater than 90% reduction in contaminant concentrations. In another study, a bacterial consortium developed from high TNT-degrading bacteria was able to remove 97.2% of the initial 2,4,6-trinitrotoluene (B92697) (TNT) concentration within four hours of incubation in a laboratory setting. These examples highlight the potential of carefully designed and managed bioremediation systems to effectively clean up sites contaminated with these challenging pollutants.
| Remediation Approach | Key Microorganisms/Plants | Degradation Mechanism | Efficacy |
| Bacterial Degradation (Aerobic) | Burkholderia cepacia, Hydrogenophaga palleronii, Micrococcus sp. | Dioxygenation, Monooxygenation, Ring Cleavage | High potential, dependent on strain and conditions |
| Bacterial Degradation (Anaerobic) | Bacterial Consortia | Nitroreduction | Effective for initial breakdown, often requires consortia for complete mineralization |
| Fungal Degradation | White-rot fungi (Phanerochaete chrysosporium) | Extracellular enzyme activity (Lignin & Manganese Peroxidases) | Effective for a broad range of nitroaromatics |
| Phytoremediation | Various plant species | Phytodegradation, Rhizosphere enhancement | Promising for low-level, widespread contamination |
Toxicological Assessment and Biological Interactions of Nitroaromatic Compounds
In Vitro and In Vivo Toxicological Studies
In vitro and in vivo studies on nitroaromatic compounds consistently demonstrate their potential for cellular and systemic toxicity. Although specific studies focusing solely on 1-isopropyl-2-nitrobenzene are scarce, research on related compounds like nitrobenzene (B124822) provides a robust model for its expected toxicological effects.
Animal studies involving inhalation, oral, and dermal exposure to nitrobenzene have identified the hematological and reproductive systems as primary targets of its toxicity nih.gov. For instance, in a 14-day inhalation study, F344 rats and B6C3F1 mice exposed to nitrobenzene showed significant hematological changes and splenic histopathology at all exposure levels tested nih.gov.
A quantitative structure-activity relationship (QSAR) study on a large set of 90 nitroaromatic compounds investigated their in vivo toxicity in relation to oral median lethal dose (LD50) data in rats, highlighting the predictive power of molecular structure in determining the toxicity of this chemical class oup.com. The toxicity of these compounds is not only attributed to the parent molecule but also to their metabolic derivatives, such as arylamines and arylhydroxylamines, which can be as or more toxic oup.com.
Table 1: Summary of Selected In Vivo Toxicological Findings for Nitrobenzene
| Study Type | Species | Exposure Route | Key Findings | Reference |
|---|---|---|---|---|
| Acute Inhalation | Rat, Mouse | Inhalation | Hematological effects (methemoglobinemia), spleen and bone marrow histopathology. | nih.gov |
| Chronic Inhalation | Rat, Mouse | Inhalation | Nasal and lung lesions, liver and kidney damage, reproductive organ effects. | nih.gov |
| Oral Administration | Rat | Oral | Testicular damage, decreased sperm levels. | cdc.gov |
Mechanisms of Biological Action and Molecular Interactions
The biological activities and toxic effects of nitroaromatic compounds are intrinsically linked to the chemistry of the nitro group. scielo.brnih.gov This functional group is highly electron-withdrawing, which influences the molecule's interactions with biological systems and makes it susceptible to metabolic reduction. scielo.brwikipedia.org
The toxicity of nitroaromatic compounds is initiated by the reductive bioactivation of the nitro group. scielo.brnih.gov This process is a multi-step reduction catalyzed by various enzymes, transforming the nitro group (R-NO₂) into nitroso (R-NO), hydroxylamino (R-NHOH), and finally amino (R-NH₂) derivatives. researchgate.net
During this reduction, particularly under aerobic conditions, a single-electron transfer can form a nitro anion radical. This radical can react with molecular oxygen in a futile cycle, regenerating the parent nitroaromatic compound and producing superoxide anion radicals (O₂⁻) scielo.broup.com. This redox cycling leads to the generation of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defenses and cause significant oxidative stress, damaging DNA, proteins, and lipids. oup.com The bioreductive metabolism can also lead to the formation of reactive nitrogen species (RNS), such as nitric oxide (NO) and nitrite (B80452) (NO₂⁻), which contribute to the compound's biological effects. nih.gov
The metabolic activation of nitroaromatic compounds is primarily mediated by a group of flavoenzymes known as nitroreductases. oup.comoup.comnih.gov These enzymes, which are found in bacteria and eukaryotes, catalyze the reduction of the nitro group using NADH or NADPH as electron donors. oup.comoup.com
There are two main types of nitroreductases:
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction of the nitro group via a series of two-electron transfers. This pathway bypasses the formation of the oxygen-reactive nitro anion radical, directly producing the nitroso and hydroxylamino intermediates. oup.com
Type II Nitroreductases: These oxygen-sensitive enzymes catalyze the reduction through successive single-electron transfers, forming the nitro anion radical. In the presence of oxygen, this leads to the futile cycling and ROS production described above. oup.com
Besides nitroreductases, other enzyme systems can be involved in the metabolism of nitroaromatics. Cytochrome P450 (CYP) enzymes, central to the metabolism of most xenobiotics, can also metabolize these compounds. nih.govmdpi.com For example, dapsone, another compound capable of inducing methemoglobinemia, is metabolized by the CYP450 system to a hydroxylamine metabolite that triggers the oxidation of hemoglobin.
Systemic Toxicities and Organ-Specific Effects
The metabolic activation of nitroaromatic compounds and the resulting oxidative stress lead to distinct toxicities in specific organ systems, most notably the hematological and reproductive systems. nih.gov
The hallmark of acute toxicity from nitroaromatic compounds like nitrobenzene is methemoglobinemia. nih.govepa.govresearchgate.net This condition arises when the iron atom in hemoglobin is oxidized from its normal ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin (MetHb). Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.
The mechanism involves the metabolic intermediates of nitrobenzene reduction. Specifically, the hydroxylamino derivative (phenylhydroxylamine) and the nitroso derivative (nitrosobenzene) are potent oxidizing agents that can directly or indirectly oxidize hemoglobin. This biotransformation is the primary means by which aromatic nitro compounds produce methemoglobin. researchgate.net Under normal physiological conditions, the body maintains MetHb levels below 1% through enzymatic reduction systems, primarily NADH-cytochrome b5 reductase. Exposure to high concentrations of nitroaromatic compounds can overwhelm this reductive capacity, leading to a rapid and dangerous increase in MetHb levels. frontiersin.org
Table 2: Clinical Manifestations of Methemoglobinemia by Blood Concentration
| Methemoglobin Level (% of total Hemoglobin) | Associated Signs and Symptoms |
|---|---|
| < 15% | Often asymptomatic; possible cyanosis (bluish skin discoloration). |
| 15-30% | Cyanosis is evident; blood appears chocolate-brown. |
| 30-50% | Headache, dizziness, fatigue, shortness of breath, tachycardia. |
| 50-70% | Altered mental status, seizures, coma, arrhythmias. |
| > 70% | Potentially fatal. |
(Data compiled from multiple sources describing the general progression of methemoglobinemia) frontiersin.org
The male reproductive system is a significant target for nitroaromatic compound toxicity. nih.gov Nitrobenzene is a well-established male reproductive toxicant in animal models and is often used as a positive control in testicular toxicity studies. nih.gov
Studies in rats and mice have demonstrated that exposure to nitrobenzene can lead to a range of adverse effects on the male reproductive organs, including:
Reduced testicular and epididymal weights nih.gov
Atrophy of the seminiferous tubules nih.gov
Decreased sperm production (hypospermatogenesis) nih.gov
Reduced fertility epa.gov
Research on other nitroaromatic compounds used in explosives, such as nitrotriazolone (NTO) and dinitroanisole (DNAN), has shown that these chemicals induce degeneration of the germinal epithelium in rats. nih.gov The damage is characterized by the death of spermatocytes and spermatids and pronounced vacuolation of Sertoli cells, suggesting that the Sertoli cell is the initial site of testicular injury for these compounds. nih.gov Similarly, other dinitrophenolic compounds have been shown to disturb spermiogenesis and affect the early stages of spermatogenesis in rats. nih.gov While developmental toxicity (teratogenicity) has not been observed in rats exposed to nitrobenzene during gestation, maternal toxicity was evident. oup.com
Hepatic and Renal System Manifestations
Hepatic Effects:
Nitrobenzene is a known hepatotoxin. nih.gov Studies in experimental animals have demonstrated that exposure to nitrobenzene can lead to a range of liver injuries, including:
Increased liver weight nih.gov
Degenerative changes in hepatocytes nih.gov
Hepatocytomegaly (enlargement of liver cells) nih.gov
Centrilobular necrosis (cell death in a specific region of the liver lobule) nih.gov
Some of the observed histopathological changes in the liver, such as extramedullary hematopoiesis (blood cell production outside the bone marrow) and hemosiderosis (iron overload), are considered secondary to the hematologic effects of nitrobenzene. nih.gov In humans, occupational exposure to nitrobenzene has been associated with an enlarged and tender liver. nih.gov Given the structural similarity, it is plausible that this compound could induce similar hepatotoxic effects. The isopropyl group may influence the metabolic activation or detoxification pathways, potentially altering the potency or nature of the liver injury compared to nitrobenzene.
Renal Effects:
The kidneys are also a target for nitrobenzene toxicity. nih.gov Animal studies have reported various renal effects following nitrobenzene exposure, including:
Increased kidney weight nih.gov
Nephrosis (kidney disease, especially when characterized by edema and protein loss) nih.gov
Renal tubular hyperplasia (an increase in the number of cells in the kidney tubules) nih.gov
Formation of cysts and fibrosis nih.gov
Glomerular shrinkage nih.gov
Degenerative changes in the cortical tubules nih.gov
A case of renal tubular necrosis was reported following a fatal ingestion of nitrobenzene in a human. nih.gov Similar to the hepatic effects, some renal damage may be secondary to the hemolytic effects of nitrobenzene, as the accumulation of free hemoglobin can be nephrotoxic. nih.gov Therefore, it is reasonable to hypothesize that this compound may also pose a risk to the renal system.
Central Nervous System Effects
Specific neurotoxicity studies on this compound are absent from the scientific literature. However, nitrobenzene exposure is known to cause central nervous system (CNS) effects. The primary mechanism of nitrobenzene toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. nih.gov This leads to tissue hypoxia, and the CNS is particularly sensitive to oxygen deprivation.
Symptoms of nitrobenzene-induced CNS toxicity due to methemoglobinemia can include:
Headache nih.gov
Dizziness nih.gov
Fatigue nih.gov
Weakness nih.gov
Anxiety nih.gov
Confusion nih.gov
Loss of consciousness nih.gov
Seizures nih.gov
Coma nih.gov
In animal studies, acute exposure to high concentrations of nitrobenzene resulted in hyperactivity, aggressive behavior, and tremors. nih.gov Damage to the hindbrain has also been observed in rats and mice exposed to nitrobenzene. nih.gov Given that this compound shares the same core nitroaromatic structure responsible for inducing methemoglobinemia, it is highly likely to exhibit similar neurotoxic effects secondary to tissue hypoxia.
Genotoxicity and Mutagenicity Assessments
There is a lack of specific genotoxicity and mutagenicity data for this compound in standard assays. However, studies on related nitrobenzene derivatives provide some insights.
One study on the mutagenicity of various mono-nitrobenzene derivatives in the Salmonella typhimurium assay (Ames test) found that while none of the compounds were mutagenic on their own, the presence of norharman (a co-mutagen) induced mutagenicity in strain TA98 with metabolic activation for several derivatives. Notably, this study reported that the induction of mutagenesis was strong for the ortho isomers of the tested nitro-compounds. Since this compound is an ortho-substituted nitrobenzene, this finding suggests a potential for mutagenic activity under specific conditions.
Another study investigating a range of nitrobenzenes and nitroanilines in the Ames test concluded that substances with a nitro group in the meta- or para- position were generally mutagenic, whereas nitrobenzene itself and its ortho-derivatives were non-mutagenic in the tested strains (TA98 and TA100). nih.gov This contrasts with the previous finding and highlights the complexity of structure-activity relationships in the genotoxicity of nitroaromatic compounds.
The evidence regarding the genotoxicity of nitrobenzene itself is somewhat conflicting, with most studies indicating it is not mutagenic in bacteria. cdc.gov Without direct testing of this compound, its genotoxic and mutagenic potential remains uncertain.
Comparative Toxicology with Related Nitrobenzene Derivatives
A comparative toxicological assessment of this compound with its parent compound and other derivatives is hampered by the lack of data for the isopropyl-substituted compound. However, general principles of toxicology for nitroaromatic compounds and studies on other substituted nitrobenzenes can offer a predictive framework.
Comparison with Nitrobenzene:
The primary toxic effect of nitrobenzene is methemoglobinemia, which leads to a cascade of other systemic effects, including those on the CNS, liver, and kidneys. nih.gov It is highly probable that this compound also induces methemoglobinemia. The key difference in toxicity would likely arise from the influence of the ortho-isopropyl group on the compound's metabolism.
The metabolic reduction of the nitro group is a critical step in the toxic mechanism of nitroaromatic compounds. The size and position of the isopropyl group could sterically hinder the enzymes responsible for this reduction, potentially decreasing the rate of formation of toxic metabolites and thus reducing its acute toxicity compared to nitrobenzene. Conversely, the lipophilicity conferred by the isopropyl group might enhance its absorption and distribution into tissues, potentially leading to greater accumulation in target organs.
Comparison with Isomers (Positional Effects):
Studies on other substituted nitroaromatic compounds, such as the dinitrotoluenes (DNTs), have demonstrated that the position of the substituent groups can significantly alter the toxicological profile. nih.gov For example, different isomers of DNT exhibit varying degrees of toxicity, with some being more potent in inducing weight loss, mortality, and specific organ damage than others. nih.gov Hepatocellular lesions and neurotoxic effects were also observed to be isomer-dependent. nih.gov
Analytical Methodologies for Detection and Quantification of 1 Isopropyl 2 Nitrobenzene
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 1-isopropyl-2-nitrobenzene, both gas and liquid chromatography methods are paramount for achieving high resolution and accurate quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides a high degree of sensitivity and specificity, making it a definitive method for identification.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analyte through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. For nitroaromatic compounds, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is often employed. cdc.gov
The GC oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column. A possible temperature program could start at a lower temperature, hold for a few minutes, and then increase at a controlled rate to a final, higher temperature to ensure the elution of all components. cdc.govgriffinanalytical.com
Upon exiting the column, the separated this compound molecules enter the mass spectrometer. Here, they are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound. The mass spectrum for this compound shows characteristic mass-to-charge (m/z) ratios that are used for its identification. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 165.19 g/mol | PubChem nih.gov |
| Total Peaks in Mass Spectrum | 63 | PubChem nih.gov |
| Most Abundant m/z Peak | 43 | PubChem nih.gov |
| Second Most Abundant m/z Peak | 77 | PubChem nih.gov |
| Third Most Abundant m/z Peak | 150 | PubChem nih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for compounds that are less volatile or thermally unstable. For the quantitative analysis of nitroaromatic compounds, reversed-phase HPLC is the most common approach. cdc.gov
In this method, a liquid sample is injected into a column packed with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is pumped through the column. This compound, being a relatively non-polar molecule, will be retained on the stationary phase and will elute at a characteristic retention time depending on the specific mobile phase composition and flow rate.
Detection is most commonly achieved using an ultraviolet (UV) detector. Nitroaromatic compounds possess strong chromophores, allowing them to absorb UV light at specific wavelengths. This property enables sensitive and selective detection. cdc.gov For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations and plotting their detector response (peak area) against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The reliability of HPLC methods for nitroaromatics in complex matrices like soil or water has been well-established, often providing high recoveries and good precision. cdc.gov
Spectrophotometric and Colorimetric Methods for Trace Analysis
Spectrophotometric and colorimetric methods offer simpler and often more rapid alternatives for the detection of nitroaromatic compounds, especially for screening purposes or trace analysis. These techniques are based on the interaction of the analyte with specific reagents to produce a color change or a change in light absorption/emission that can be measured. acs.orgnih.gov
These methods often rely on the formation of charge-transfer complexes or specific chemical reactions. For instance, some analytical approaches involve the interaction of electron-rich sensor molecules with electron-deficient nitroaromatic compounds. This interaction can lead to a new absorption band in the UV-Visible spectrum or the quenching of fluorescence from the sensor molecule. nih.govsdu.dk The magnitude of the change in absorbance or fluorescence intensity can be correlated to the concentration of the nitroaromatic compound.
Colorimetric methods may involve a chemical reaction that produces a colored product. A known color reaction for some aromatic nitro compounds involves their reduction to amines, followed by diazotization and coupling with a chromogenic agent to form a brightly colored azo dye. acs.org The intensity of the color, measured with a spectrophotometer, is proportional to the initial concentration of the nitro compound. While potentially less specific than chromatographic methods, these techniques are valuable for rapid, on-site testing and can achieve high sensitivity.
Advanced Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow, designed to isolate and concentrate the target analyte from the sample matrix, thereby removing interferences and improving detection limits.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized sample preparation technique based on liquid-liquid extraction. It is a fast, simple, and environmentally friendly method that requires minimal solvent volumes.
In DLLME, a mixture containing a small volume of an appropriate extraction solvent (e.g., a chlorinated solvent) and a larger volume of a disperser solvent (e.g., acetone (B3395972) or methanol) is rapidly injected into the aqueous sample containing the analyte. The disperser solvent is miscible with both the extraction solvent and the aqueous phase, causing the extraction solvent to break into fine droplets, forming a cloudy solution. This dispersion creates a very large surface area between the extraction solvent and the aqueous sample, facilitating the rapid transfer of the analyte (this compound) from the aqueous phase into the organic extraction droplets.
Following the extraction, the mixture is centrifuged to separate the fine droplets of the extraction solvent, which settle at the bottom of the tube. This analyte-enriched phase is then carefully collected with a microsyringe and injected into an analytical instrument such as a GC-MS or HPLC for quantification.
Solid-Phase Extraction (SPE) for Matrix Isolation
Solid-Phase Extraction (SPE) is a widely used and versatile technique for sample cleanup and concentration prior to chromatographic analysis. bohrium.com The method involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the analyte of interest while the rest of the sample matrix passes through. mdpi.com
The selection of the sorbent is critical and depends on the chemical properties of the analyte and the matrix. For isolating a moderately non-polar compound like this compound from an aqueous matrix, a reversed-phase sorbent such as C18- or C8-bonded silica (B1680970) is typically used. The process involves four main steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to prepare it for sample loading.
Loading: The sample is passed through the sorbent bed. The non-polar analyte partitions from the polar sample matrix and adsorbs onto the non-polar sorbent.
Washing: A weak solvent is passed through the sorbent to wash away any weakly retained interfering compounds.
Elution: A strong, non-polar organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated this compound for analysis.
Recent advancements have introduced novel sorbent materials, such as graphene-based nanocomposites, which can be functionalized with magnetic nanoparticles. mdpi.com This creates a magnetic SPE sorbent that combines high adsorption capacity with the convenience of magnetic separation, simplifying and accelerating the extraction process. mdpi.comnih.gov
Table 2: Common SPE Sorbents for Nitroaromatic Compound Extraction
| Sorbent Type | Interaction Mechanism | Typical Application |
|---|---|---|
| C18 (Octadecyl) Silica | Reversed-Phase (Non-polar) | Extraction from aqueous samples (e.g., water, urine) mdpi.com |
| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Reversed-Phase (Non-polar) | High capacity extraction from aqueous samples |
| Silica Gel / Florisil | Normal-Phase (Polar) | Extraction from non-polar organic solvents |
| Graphene Oxide Composites | π-π stacking, Hydrophobic | Extraction of aromatic compounds from various matrices mdpi.com |
Method Validation: Detection Limits, Sensitivity, and Specificity
The validation of analytical methodologies is paramount to ensure the reliability and accuracy of data concerning the detection and quantification of this compound. Key validation parameters include detection limits, sensitivity, and specificity, which collectively define the performance of a given analytical method. While specific validation data for this compound is not extensively available in public literature, valuable insights can be drawn from studies on the parent compound, nitrobenzene (B124822), and other related nitroaromatic compounds. These studies utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Detection Limits:
The limit of detection (LOD) and method detection limit (MDL) are critical metrics that indicate the lowest concentration of an analyte that can be reliably detected by an analytical instrument. For instance, a sensitive high-throughput method developed for quantifying nitrobenzene in mainstream cigarette smoke using isotope dilution gas chromatography-tandem mass spectrometry (ID-GC-MS/MS) reported a method limit of detection of 418 pg/cig. cdc.gov In another application, a fast method for monitoring nitrobenzene in water with a transportable Agilent 5975T LTM GC/MSD calculated an MDL of 0.017 µg/mL for a standard solution. hpst.cz
A study employing dispersive liquid-liquid microextraction (DLLME) followed by GC-MS for the determination of eight different nitrobenzenes in water demonstrated linearity in a concentration range of 0.5 µg L-1 to 500.0 µg L-1 for all targeted analytes. researchgate.net
Sensitivity and Specificity:
Analytical sensitivity refers to the capability of a method to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
In the context of nitroaromatic compounds, techniques like GC-MS offer high specificity due to the unique mass fragmentation patterns of the target molecules. The choice of ionization mode in GC-MS can significantly enhance selectivity and lower detection limits. nih.gov For complex mixtures, the use of a nitrogen-phosphorus detector (NPD) with gas chromatography can provide selective detection of nitrogen-containing compounds. researchgate.net However, it is important to note that the response factor for NPD can differ even between isomers of the same species, necessitating species-specific calibration for accurate quantification. researchgate.net
The following table summarizes method validation data from studies on nitrobenzene and related compounds, which can serve as an estimation for the analysis of this compound.
| Analytical Technique | Matrix | Analyte(s) | Detection Limit | Linearity Range | Key Findings |
| ID-GC-MS/MS | Mainstream Cigarette Smoke | Nitrobenzene | 418 pg/cig | Not Specified | High sensitivity and throughput for a complex matrix. cdc.gov |
| LTM GC/MSD | Water | Nitrobenzene | 0.017 µg/mL | 0.1 to 10 µg/mL | Rapid and sensitive method suitable for emergency monitoring. hpst.cz |
| DLLME-GC-MS | Water | Eight Nitrobenzenes | Not Specified | 0.5 - 500.0 µg L-1 | Good pre-concentration factors and linearity over a wide range. researchgate.net |
| GC-MS | Not Specified | Organic Explosives (including dinitrotoluenes) | Varies by compound and ionization mode | Not Specified | Negative ion chemical ionization (NICI) generally provided lower detection limits. nih.gov |
Future Directions and Emerging Research Avenues for 1 Isopropyl 2 Nitrobenzene
Development of Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of 1-isopropyl-2-nitrobenzene involves the nitration of cumene (B47948) (isopropylbenzene), typically using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com This method, while effective, generates significant acidic waste and presents challenges in controlling the regioselectivity, often yielding a mixture of ortho, meta, and para isomers that require energy-intensive separation. chemicalbook.com
| Research Goal | Traditional Method | Emerging Alternative | Key Advantages |
| Catalysis | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Solid Acids) | Recyclability, easier separation, improved selectivity |
| Waste Reduction | High acidic waste output | Minimal waste generation | Lower environmental impact, reduced disposal costs |
| Atom Economy | Moderate; isomer separation needed | High; improved regioselectivity | Higher efficiency, less downstream processing |
Exploration of Novel Applications in Advanced Materials and Catalysis
The significance of this compound lies predominantly in its role as a precursor to 2-isopropylaniline (B1208494) through the reduction of its nitro group. chemicalbook.com Consequently, the exploration of novel applications for this compound is intrinsically linked to expanding the utility of its amine derivative. 2-isopropylaniline is a versatile building block for dyes, pharmaceuticals, and agrochemicals. guidechem.comcymitquimica.com
Emerging research points toward the use of 2-isopropylaniline in the synthesis of advanced materials and catalysts.
Advanced Materials: 2-isopropylaniline can be used to synthesize complex organic molecules like perylenetetracarboxylic acid N,N'-bis-(2'-isopropylanilide). Perylene-based compounds are a class of high-performance organic materials known for their applications in organic electronics, including organic field-effect transistors (OFETs) and solar cells. Future work will likely focus on synthesizing and characterizing new polymers and functional materials derived from 2-isopropylaniline for applications in electronics and photonics.
Catalysis: The amine group in 2-isopropylaniline makes it an effective ligand for creating metal complexes. It has been used in the synthesis of amine-coordinated zinc complexes and its reactions with organometallic compounds like 1,1′-bis(hydroxymethyl)ferrocene in the presence of ruthenium catalysts have been studied. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests a promising future in developing novel, sterically-hindered catalysts for specialized organic transformations.
Integration of Advanced Computational Modeling for Predictive Research
Advanced computational modeling is an indispensable tool for accelerating research and development while minimizing experimental costs and waste. For this compound, computational chemistry offers several promising avenues.
Predicting Synthesis Outcomes: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the nitration of cumene. These models can predict the distribution of ortho, meta, and para isomers under various reaction conditions and with different catalytic systems. This predictive insight can guide the design of experiments to optimize the yield of the desired this compound isomer. chemicalbook.com
Mechanism Elucidation: Computational tools can elucidate the detailed reaction mechanisms of both the synthesis and subsequent reduction of this compound. Understanding the energetic pathways and transition states is crucial for designing more efficient catalysts.
Property Prediction: Basic molecular descriptors are already computationally derived. chemscene.com More advanced modeling can predict the physicochemical properties of new materials derived from its reduction product, 2-isopropylaniline. This includes predicting electronic properties, such as band gaps and charge mobility, for novel organic semiconductors, guiding the synthesis of materials with desired characteristics.
| Computational Application | Research Area | Potential Impact |
| Reaction Modeling (DFT) | Synthesis | Prediction of isomer distribution; catalyst design |
| Mechanism Studies | Catalysis | Elucidation of reaction pathways for efficiency gains |
| Property Prediction | Advanced Materials | Design of new materials with targeted electronic properties |
Comprehensive Environmental Impact Assessments and Risk Mitigation Strategies
Nitroaromatic compounds as a class are known for their potential environmental and health impacts. While specific data on this compound is limited, the well-documented profile of nitrobenzene (B124822) provides a basis for future investigation and risk management. Nitrobenzene is known to be harmful to aquatic life with long-lasting effects. chemeo.com In soil, it has the potential to migrate into groundwater.
A crucial future direction is to conduct comprehensive environmental impact assessments specifically for this compound. This research should include:
Biodegradation Studies: Investigating the persistence of the compound in soil and water and identifying potential microbial degradation pathways.
Ecotoxicity Testing: Quantifying its toxicity to a range of aquatic and terrestrial organisms to establish environmental quality standards.
Lifecycle Analysis: Evaluating the environmental footprint of its entire production and use cycle, from synthesis to disposal.
Effective risk mitigation strategies are essential for its handling. Building on established protocols for nitro-compounds, this includes the mandatory use of personal protective equipment (PPE) such as chemical-resistant gloves and eye/face protection, ensuring adequate ventilation in workplaces to avoid inhalation, and developing robust containment and waste treatment procedures to prevent its release into the environment.
In-depth Mechanistic Toxicological Investigations and Health Risk Characterization
The parent compound, nitrobenzene, is a well-known toxicant, with high toxicity upon ingestion, inhalation, and dermal absorption. chemeo.com The primary health effect is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood. chemeo.com It is also classified as a suspected human carcinogen and may damage fertility. chemeo.com this compound is also known to be harmful if swallowed, inhaled, or in contact with skin.
Future research must focus on detailed toxicological studies to characterize the specific risks of this compound. It is critical to understand how the addition of the isopropyl group to the benzene (B151609) ring modifies the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics of the nitrobenzene scaffold. Key research avenues include:
Metabolic Pathway Analysis: Identifying the specific metabolites of this compound in vivo and in vitro to determine if they are more or less toxic than the parent compound.
Genotoxicity and Carcinogenicity Studies: Conducting long-term animal studies to definitively assess its carcinogenic potential.
Reproductive Toxicity Assessment: Investigating its effects on the male and female reproductive systems to understand if it shares the same reproductive toxicity profile as nitrobenzene. sigmaaldrich.com
This in-depth research will enable a precise characterization of its health risks and inform the establishment of occupational exposure limits and safe handling guidelines.
Q & A
Q. What are the standard synthetic routes for 1-isopropyl-2-nitrobenzene, and how can regioselectivity be controlled?
The synthesis involves two primary steps:
- Friedel-Crafts Alkylation : Benzene reacts with isopropyl chloride using AlCl₃ as a catalyst to form isopropylbenzene (cumene) .
- Nitration : Cumene undergoes nitration with HNO₃/H₂SO₄. The nitro group predominantly substitutes at the ortho position due to steric hindrance from the bulky isopropyl group, though minor para products may form . Optimization : Temperature (0–5°C for nitration) and acid concentration influence regioselectivity. Ortho/para ratios can be monitored via GC-MS or HPLC.
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
Q. How is this compound characterized post-synthesis?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting) .
- Chromatography : HPLC or GC to assess purity and regioselectivity .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 165.19) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reduction pathways of this compound?
The nitro group (-NO₂) can be reduced to an amine (-NH₂) using:
- Catalytic Hydrogenation : H₂ gas with Pd/C at 50–100 psi yields 1-isopropyl-2-aminobenzene .
- Chemical Reduction : Fe/HCl or SnCl₂/HCl in ethanol under reflux. Challenges : Over-reduction to hydroxylamines or competing side reactions (e.g., dealkylation) may occur. Monitor intermediates via TLC or in-situ IR.
Q. How do steric and electronic effects influence electrophilic substitution in this compound?
- Steric Hindrance : The isopropyl group destabilizes transition states for ortho-substitution, favoring meta/para pathways in subsequent reactions .
- Electronic Effects : The nitro group is a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to meta positions. Case Study : Sulfonation or halogenation reactions require harsh conditions (e.g., fuming H₂SO₄ or Cl₂/FeCl₃ at elevated temperatures) .
Q. How can researchers resolve contradictions in reported regioselectivity data for derivatives of this compound?
Discrepancies often arise from:
- Reaction Conditions : Varying temperatures or catalysts alter kinetic vs. thermodynamic control.
- Analytical Limitations : Low-resolution techniques may fail to distinguish ortho/para isomers. Validation : Replicate experiments with controlled conditions (e.g., identical nitration protocols) and use 2D NMR (e.g., NOESY) to confirm substitution patterns .
Q. What strategies optimize the synthesis of bioactive derivatives (e.g., antimicrobial agents) from this compound?
- Functionalization : Introduce substituents (e.g., -OH, -NH₂) via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF) .
- Bioactivity Screening : Test derivatives against Gram-positive/negative bacteria using MIC assays. Correlate electronic properties (Hammett σ values) with activity .
Methodological Guidelines
- Data Reproducibility : Document reaction conditions (e.g., molar ratios, stirring rates) and purification steps (e.g., column chromatography gradients) per protocols in .
- Contradiction Analysis : Compare spectral data with literature (e.g., CAS Registry Numbers 6526-72-3 for this compound ) and validate using control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
